Cas no 892259-70-0 (N-4-(4-chlorophenoxy)phenyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide)

N-4-(4-chlorophenoxy)phenyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-4-(4-chlorophenoxy)phenyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 892259-70-0
- N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- F6548-1227
- EU-0023002
- N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
- AKOS001757665
-
- Inchi: 1S/C24H20ClN3O5/c1-32-13-12-28-23(30)20-11-2-15(14-21(20)27-24(28)31)22(29)26-17-5-9-19(10-6-17)33-18-7-3-16(25)4-8-18/h2-11,14H,12-13H2,1H3,(H,26,29)(H,27,31)
- InChI Key: DCIDEMYGUYLTLW-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OC1C=CC(=CC=1)NC(C1C=CC2C(N(C(NC=2C=1)=O)CCOC)=O)=O
Computed Properties
- Exact Mass: 465.1091484g/mol
- Monoisotopic Mass: 465.1091484g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 706
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 97Ų
N-4-(4-chlorophenoxy)phenyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-1227-30mg |
N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892259-70-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6548-1227-40mg |
N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892259-70-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6548-1227-15mg |
N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892259-70-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6548-1227-3mg |
N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892259-70-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-1227-4mg |
N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892259-70-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6548-1227-10mg |
N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892259-70-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6548-1227-20μmol |
N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892259-70-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6548-1227-2mg |
N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892259-70-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6548-1227-50mg |
N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892259-70-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6548-1227-20mg |
N-[4-(4-chlorophenoxy)phenyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
892259-70-0 | 20mg |
$99.0 | 2023-09-08 |
N-4-(4-chlorophenoxy)phenyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide Related Literature
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
Additional information on N-4-(4-chlorophenoxy)phenyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Introduction to N-4-(4-chlorophenoxy)phenyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS No. 892259-70-0)
N-4-(4-chlorophenoxy)phenyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 892259-70-0, belongs to a class of molecules known for their potential therapeutic applications. The intricate structure of this molecule, featuring a tetrahydroquinazoline core and various functional groups, makes it a subject of intense research interest.
The molecular framework of N-4-(4-chlorophenoxy)phenyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is meticulously designed to interact with biological targets in a specific manner. The presence of a 4-chlorophenoxy group and a 2-methoxyethyl side chain contributes to its unique pharmacological profile. These substituents are strategically positioned to modulate the compound's solubility, bioavailability, and binding affinity to biological receptors.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. N-4-(4-chlorophenoxy)phenyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has emerged as a promising candidate in this endeavor. Its chemical structure suggests potential applications in the treatment of various diseases, including cancer and inflammatory disorders. The dioxo moiety within the tetrahydroquinazoline core is particularly noteworthy, as it is known to exhibit significant biological activity.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic techniques are employed to ensure high yield and purity. The use of modern analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) allows researchers to confirm the structural integrity of the compound at each stage of synthesis.
One of the most compelling aspects of N-4-(4-chlorophenoxy)phenyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is its potential as an anti-cancer agent. Preclinical studies have demonstrated that derivatives of tetrahydroquinazoline exhibit potent inhibitory effects on various cancer cell lines. The specific arrangement of functional groups in this compound enhances its ability to interfere with critical cellular pathways involved in tumor growth and progression.
Furthermore, the compound's interaction with biological targets has been extensively studied using computational modeling and molecular dynamics simulations. These studies have provided valuable insights into how the molecule binds to its target proteins and how this interaction influences its biological activity. Such information is crucial for optimizing the compound's pharmacological properties and for designing future derivatives with improved efficacy.
The role of N-4-(4-chlorophenoxy)phenyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide in addressing inflammatory diseases is another area of significant interest. Chronic inflammation is a hallmark of many pathological conditions, including arthritis and autoimmune disorders. By modulating inflammatory pathways at the molecular level, this compound holds promise for developing novel therapeutic strategies.
In conclusion,N-4-(4-chlorophenoxy)phenyl-3-(2-methoxyethyl)-2, 4-dioxo-l, 2, 3, 4-tetrahydroquinazoline-l, 7-carboxamide (CAS No.892259-l00) represents a significant advancement in pharmaceutical chemistry. Its complex structure, featuring multiple functional groups, positions it as a versatile tool for drug discovery. The ongoing research into its pharmacological properties underscores its potential as a lead compound for developing new treatments for various diseases. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in shaping the future of medicine.
892259-70-0 (N-4-(4-chlorophenoxy)phenyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide) Related Products
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)


